molecular formula C13H9ClN2O4 B1353651 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide CAS No. 22978-55-8

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide

Cat. No.: B1353651
CAS No.: 22978-55-8
M. Wt: 292.67 g/mol
InChI Key: CGKVYRMRNZJQNG-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Hydroxyphenylation: The nitrated product is then reacted with 4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 2-amino-N-(4-hydroxyphenyl)-5-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzaldehyde.

Scientific Research Applications

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.

    2-chloro-N-(4-hydroxyphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.

    2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group, leading to different chemical behavior.

Uniqueness

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-12-6-3-9(16(19)20)7-11(12)13(18)15-8-1-4-10(17)5-2-8/h1-7,17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKVYRMRNZJQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427940
Record name 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22978-55-8
Record name 2-Chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22978-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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